4-(2-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of chlorophenyl and difluorophenyl groups attached to an octahydroquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 2-chlorobenzaldehyde and 2,4-difluorobenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Halogen atoms in the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
4-(2-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: This compound shares a similar core structure but may have different substituents or functional groups.
(2-Chlorophenyl)(2,4-difluorophenyl)methanamine: A related compound with a simpler structure, used in different chemical contexts.
Uniqueness
The uniqueness of 4-(2-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H20ClF2NO2 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H20ClF2NO2/c1-23(2)11-19-22(20(28)12-23)15(14-5-3-4-6-16(14)24)10-21(29)27(19)18-8-7-13(25)9-17(18)26/h3-9,15H,10-12H2,1-2H3 |
InChI Key |
CEBOPLCQQGWGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl)C(=O)C1)C |
Origin of Product |
United States |
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